![molecular formula C21H21F3N6O2 B2829146 (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1040678-49-6](/img/structure/B2829146.png)
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Researchers have explored the synthesis of novel derivatives involving piperazine and evaluated their antimicrobial activities. These compounds, which include structures related to the chemical , have shown good to moderate activity against various microorganisms (Bektaş et al., 2010).
Biological Activity Studies
- A study on triazole analogues of piperazine, which are structurally related to the compound , revealed their potential as antibacterial agents. The research indicated significant inhibition of bacterial growth, suggesting potential development for medical applications (Nagaraj et al., 2018).
Molecular Interaction Research
- In-depth molecular interaction studies have been conducted on compounds structurally similar to the specified chemical. These studies often involve conformational analysis and pharmacophore modeling, contributing to the understanding of receptor-ligand interactions and drug design (Shim et al., 2002).
Synthesis of Novel Derivatives
- Novel synthetic routes have been developed for creating derivatives of piperazine-related compounds. These synthetic advancements contribute to the exploration of new pharmaceuticals and biochemical tools (Patel et al., 2011).
Selective Estrogen Receptor Modulator Research
- Research into compounds with piperazine structures has led to the discovery of molecules with selective estrogen receptor modulator (SERM) properties. This research is significant in the development of treatments for conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).
Electrophilic Addition Reactions
- Studies have focused on electrophilic addition reactions involving benzoxazine derivatives, closely related to the chemical . These studies enhance the understanding of reaction mechanisms and the development of novel compounds (Largeron & Fleury, 1998).
Tubulin Polymerization Inhibition
- Piperazine derivatives have been investigated for their ability to inhibit tubulin polymerization, which is pivotal in cancer treatment research. Compounds with structures similar to the specified chemical showed promising antiproliferative properties (Prinz et al., 2017).
Mechanism of Action
Target of Action
Related compounds have been shown to interact withacetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can increase acetylcholine levels .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound likely affects the neuroprotection and anti-inflammatory pathways . The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway has been observed . This suggests that the compound may have a role in mitigating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-32-18-7-5-17(6-8-18)30-19(25-26-27-30)14-28-9-11-29(12-10-28)20(31)15-3-2-4-16(13-15)21(22,23)24/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWXESXTBYQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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